molecular formula C7H5N5O2 B1296040 5-(3-Nitrophenyl)-1h-tetrazole CAS No. 21871-44-3

5-(3-Nitrophenyl)-1h-tetrazole

Cat. No. B1296040
CAS RN: 21871-44-3
M. Wt: 191.15 g/mol
InChI Key: ZJFFBXHGOXPKCP-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom in the ring. Tetrazoles are known for their applications in various fields such as organic chemistry, medicinal chemistry, and materials science due to their unique chemical properties and structural versatility .

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through several methods. One efficient protocol involves the [3+2] cycloaddition of nitriles and sodium azide, catalyzed by B(C6F5)3, which allows for the formation of 5-substituted 1H-tetrazoles under mild conditions with high yields . Another approach is the regioselective synthesis of pyrazoles, which can be related to tetrazoles, from N-arylhydrazones and nitroolefins, suggesting a stepwise cycloaddition mechanism . Although these methods do not directly describe the synthesis of 5-(3-Nitrophenyl)-1H-tetrazole, they provide insight into the general synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be characterized by various spectroscopic techniques such as MS, FT-IR, 1H-NMR, and 13C-NMR. X-ray single crystal diffraction analysis can also be used to determine the crystal structure, as demonstrated for a related compound, 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, which was found to belong to the orthorhombic system with specific crystal parameters . These techniques are essential for confirming the identity and purity of synthesized tetrazole compounds.

Chemical Reactions Analysis

Tetrazoles can undergo various chemical reactions due to the reactivity of the tetrazole ring. Electrophilic reactions, for instance, have been used to synthesize isomeric tetrazoles with different substituents . The reactivity of tetrazoles with nitrogen-centered nucleophiles has also been explored, leading to the functionalization of the tetrazole ring . These reactions are crucial for the modification and derivatization of tetrazole compounds, expanding their potential applications.

Physical and Chemical Properties Analysis

Tetrazoles exhibit a range of physical and chemical properties that make them valuable in different applications. For example, 5-substituted tetrazoles are known to act as carboxylic acid isosteres, offering advantages such as increased lipophilicity and metabolic resistance, which are important in drug design . The energetic properties of tetrazoles, including their heat of formation, detonation pressure, and velocity, are also of interest, particularly for compounds with a good oxygen balance, making them competitive energetic materials .

Scientific Research Applications

Summary of the Application

Substituted pyrazolines, such as 5-(3-Nitrophenyl)-1h-tetrazole, are fluorescent compounds with high quantum yields. They are used as optical brighteners and whiteners .

Methods of Application or Experimental Procedures

A novel 1-formyl-2-pyrazoline was synthesized by reaction of an α,β- unsaturated ketone with hydrazine hydrate and formic acid .

Results or Outcomes

The structure of the title compound was established by UV, IR, 1 H NMR, 13 C NMR and microanalysis . Quantitative fluorescence studies and biological activity investigations of the synthesized compound are in progress .

2. Synthesis of 5-Substituted 1H-Tetrazoles

Summary of the Application

5-(3-Nitrophenyl)-1h-tetrazole can be used in the synthesis of 5-substituted 1H-tetrazoles. This process involves [3 + 2] cycloaddition with NaN3 .

Methods of Application or Experimental Procedures

The mesoporous silica SBA-15 was modified with 3,4,5-tri hydroxyphenyl acetic acid ligand and then used to fabricate the lanthanide-based mesoporous material SBA-15@3,4,5-tri hydroxyphenyl acetic@ Tb. This catalyst is an efficient catalyst for [3 + 2] cycloaddition with NaN3 to prepare 5-substituted 1H-tetrazoles .

Results or Outcomes

The catalyst was recycled for up to six cycles without significant loss of activity .

3. Synthesis of 5-(3-Nitrophenyl)oxazole-4-carboxylic Acid

Summary of the Application

5-(3-Nitrophenyl)oxazole-4-carboxylic acid is a compound that can be synthesized from 5-(3-Nitrophenyl)-1h-tetrazole .

Methods of Application or Experimental Procedures

The specific methods of synthesis are not provided in the source .

Results or Outcomes

The structure of the synthesized compound was established by UV, IR, 1 H NMR, 13 C NMR and microanalysis .

4. Reduction of Nitroarenes

Summary of the Application

5-(3-Nitrophenyl)-1h-tetrazole can be used in the reduction of nitroarenes, which is an important process in synthetic chemistry .

Methods of Application or Experimental Procedures

A bioelectrochemical system with a microbial catalyzed cathode could transform nitrobenzene to aniline within 24 hours when a voltage of 0.5 V was applied in the presence of glucose .

Results or Outcomes

Optimum reduction was obtained at pH 6.5–6.8 and at 30 °C .

5. Synthesis of Highly Refractive Polyimides

Summary of the Application

5-(3-Nitrophenyl)-1h-tetrazole can be used in the synthesis of highly refractive, thermally stable, and solution processable polyimides (PIs). These PIs are synthesized by the introduction of thiazole units, thioether linkages, and phenyl or nitrophenyl groups into the polymer backbones .

Methods of Application or Experimental Procedures

The specific methods of synthesis are not provided in the source .

Results or Outcomes

The structure of the synthesized compound was established by UV, IR, 1 H NMR, 13 C NMR and microanalysis .

6. Synthesis of 5-Substituted 1H-Tetrazoles

Summary of the Application

5-(3-Nitrophenyl)-1h-tetrazole can be used in the synthesis of 5-substituted 1H-tetrazoles. This process involves [3 + 2] cycloaddition with NaN3 .

Methods of Application or Experimental Procedures

The mesoporous silica SBA-15 was modified with 3,4,5-tri hydroxyphenyl acetic acid ligand and then used to fabricate the lanthanide-based mesoporous material SBA-15@3,4,5-tri hydroxyphenyl acetic@ Tb. This catalyst is an efficient catalyst for [3 + 2] cycloaddition with NaN3 to prepare 5-substituted 1H-tetrazoles .

Results or Outcomes

The catalyst was recycled for up to six cycles without significant loss of activity .

Safety And Hazards

While specific safety information for “5-(3-Nitrophenyl)-1h-tetrazole” is not available, compounds containing nitrophenyl groups can be hazardous and may cause eye and skin irritation .

Future Directions

The future research directions for “5-(3-Nitrophenyl)-1h-tetrazole” would likely depend on its specific biological or chemical activities. Given the wide range of activities associated with tetrazoles, potential areas of interest could include medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

5-(3-nitrophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-12(14)6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFFBXHGOXPKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301222
Record name 5-(3-nitrophenyl)tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Nitrophenyl)-1h-tetrazole

CAS RN

21871-44-3
Record name 21871-44-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 21871-44-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3-nitrophenyl)tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Nitrocyanobenzene (10 g, 67.5 mmol) was dissolved in DMF and ammonium chloride (7.2 g, 135 mmol) and sodium azide (8.8 g, 135 mmol) were added and the. resulting mixture was stirred at 125° C. for 16 hours. After cooling to room temperature, the mixture was poured into water (1 L), acidified with 1 N hydrochloric acid and filtered immediately. The mother liquor was left for 1 hour and filtered and the solid was washed with water and dried by suction to afford 9.3 g (72%) 5-(3-nitrophenyl)-2H-tetrazole.
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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7.2 g
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Quantity
8.8 g
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
A Aminimanesh, S Shirian - Organic Preparations and Procedures …, 2017 - Taylor & Francis
Tetrazoles are five-membered heterocyclic compounds1 and, though not generally found in nature2 possess interesting applications in pharmaceuticals, 2 agriculture, 3–5 …
Number of citations: 8 www.tandfonline.com
CB Reese, Z Pei-Zhuo - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
The phosphotriester approach to the synthesis of oligodeoxyribo- and oligoribo-nucleotides in solution has been reinvestigated. The efficacy of mesitylene-2-sulfonyl chloride (MSCl)15a…
Number of citations: 78 pubs.rsc.org
M Ghadermazi, S Molaei, N Ghadermazi - Microporous and Mesoporous …, 2021 - Elsevier
In this exploration, new recyclable mesoporous-supported iron particles with the ligand and without ligand (MCM-41@ 3,4,5-tri hydroxyphenyl acetic acid @Fe and MCM-41@Fe) have …
Number of citations: 15 www.sciencedirect.com
RD Padmaja, DR Meena, B Maiti, K Chanda - Research on Chemical …, 2017 - Springer
An efficient synthetic methodology for construction of 5-substituted 1H-tetrazoles under microwave irradiation in green medium is described. With [Cu(phen)(PPh 3 ) 2 ]NO 3 as catalyst …
Number of citations: 13 link.springer.com
N Moeini, S Molaei, M Ghadermazi - Research on Chemical Intermediates, 2022 - Springer
Reactions of CoFe 2 O 4 magnetic nanoparticles supported ligands, 2-amino-2-methyl-1,3-propanediol (Amino glycol), with cerium salts provided the respective anchored complex …
Number of citations: 9 link.springer.com
S Molaei, T Tamoradi, M Ghadermazi… - Applied …, 2019 - Wiley Online Library
Mesoporous SBA‐15 was synthesized and modified with 3‐chloropropyltrimethoxysilane and then used in immobilization of creatinine groups, which were employed to introduce Y 3+ …
Number of citations: 34 onlinelibrary.wiley.com
T Tamoradi, S Taherabadi, M Ghadermazi - Polyhedron, 2019 - Elsevier
Magnetic nanoparticle functionalized with neodymium complex as catalyst and characterized by SEM, XRD, FT-IR, TGA, EDX and ICP techniques. Then, catalytic activity of prepared …
Number of citations: 13 www.sciencedirect.com
M Beier, W Pfleiderer - Helvetica chimica acta, 1999 - Wiley Online Library
Various pyridinium salts (see 1 – 9) have been tested as catalysts for the condensation step in the phosphoramidite approach of oligonucleotide synthesis. Pyridinium chloride (1) …
Number of citations: 30 onlinelibrary.wiley.com
S Molaei, N Moeini, M Ghadermazi - Journal of Organometallic Chemistry, 2022 - Elsevier
In this study, a novel gadolinium 2-amino-2-methyl-1,3-propanediol (Amino glycol) complex immobilized covalently on CoFe 2 O 4 magnetite nanoparticles was synthesized. The …
Number of citations: 9 www.sciencedirect.com
I Fatima, H Zafar, KM Khan, SM Saad, S Javaid… - Bioorganic …, 2018 - Elsevier
5-Aryl-1H-tetrazoles (1–24) were synthesized and screened for their xanthine oxidase (XO) inhibitory activity using allopurinol as standard inhibitor (IC 50 = 2.0 ± 0.01 µM). Six …
Number of citations: 32 www.sciencedirect.com

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